molecular formula C13H14BrNO2S2 B2531536 4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide CAS No. 2097920-48-2

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2531536
CAS No.: 2097920-48-2
M. Wt: 360.28
InChI Key: UQIJGXDKNCSXCQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a bromine atom, a hydroxy group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

The exact mode of action would depend on the specific targets of the compound, which could vary based on the specific functional groups present in the compound. The interaction with these targets could lead to changes in cellular processes and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The result of the compound’s action would be a change in the cellular or molecular function, which could lead to therapeutic effects. Without specific studies on this compound, it’s difficult to predict the exact effects .

Finally, the action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide typically involves multiple steps:

    Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Alkylation: The alkyl chain with the thiophene ring is attached using alkylation reactions, typically involving alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide can be compared with other thiophene derivatives:

    4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-2-yl)propyl]thiophene-2-carboxamide: Similar structure but with a different position of the thiophene ring.

    4-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide: Chlorine atom instead of bromine, leading to different reactivity and properties.

    4-bromo-N-[2-hydroxy-2-methyl-3-(furan-3-yl)propyl]thiophene-2-carboxamide: Furan ring instead of thiophene, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S2/c1-13(17,5-9-2-3-18-6-9)8-15-12(16)11-4-10(14)7-19-11/h2-4,6-7,17H,5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIJGXDKNCSXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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